Cas no 936-58-3 (4-Phenyl-1-buten-4-ol)

4-Phenyl-1-buten-4-ol structure
4-Phenyl-1-buten-4-ol structure
Nome do Produto:4-Phenyl-1-buten-4-ol
N.o CAS:936-58-3
MF:C10H12O
MW:148.201683044434
MDL:MFCD00039617
CID:804060
PubChem ID:220119

4-Phenyl-1-buten-4-ol Propriedades químicas e físicas

Nomes e Identificadores

    • Benzenemethanol, a-2-propen-1-yl-
    • 4-Phenyl-1-buten-4-ol
    • 1-PHENYL-3-BUTEN-1-OL
    • 1-phenylbut-3-en-1-ol
    • 1-Phenyl-but-3-en-1-ol
    • RGKVZBXSJFAZRE-UHFFFAOYSA-N
    • NSC2410
    • UPENN_ABS_025
    • 1-Phenyl-3-buten-1-ol #
    • WSK_010
    • Benzenemethanol, .alpha.-2-propenyl-
    • NE41001
    • P1329
    • A9962
    • 3-Buten-1-ol, 1-phenyl- (7CI, 8CI)
    • Benzenemethanol, α-2-propenyl- (9CI)
    • α-2-Propen-1-ylbenzenemethanol (ACI)
    • 1-Hydroxy-1-phenyl-3-butene
    • 4-Hydroxy-4-phenyl-1-butene
    • 4-Phenyl-4-hydroxy-1-butene
    • NSC 2410
    • α-(Prop-2-en-1-yl)benzenemethanol
    • α-2-Propenylbenzenemethanol
    • α-Allylbenzyl alcohol
    • Benzenemethanol, alpha-2-propen-1-yl-
    • EN300-106199
    • alpha-2-Propenylbenzenemethanol
    • D92112
    • CHEBI:131375
    • NSC-2410
    • 936-58-3
    • 4-Phenyl-1-buten-4-ol, 97%
    • SCHEMBL96509
    • DTXSID50873266
    • Benzenemethanol, alpha-2-propenyl-
    • NCGC00161446-01
    • alpha-2-Propen-1-ylbenzenemethanol
    • D8Y58EE862
    • 3-Buten-1-ol, 1-phenyl-
    • 80735-94-0
    • AS-57544
    • MFCD00039617
    • CS-0230926
    • SY052128
    • DB-056453
    • AKOS004909699
    • MDL: MFCD00039617
    • Inchi: 1S/C10H12O/c1-2-6-10(11)9-7-4-3-5-8-9/h2-5,7-8,10-11H,1,6H2
    • Chave InChI: RGKVZBXSJFAZRE-UHFFFAOYSA-N
    • SMILES: OC(CC=C)C1C=CC=CC=1

Propriedades Computadas

  • Massa Exacta: 148.08900
  • Massa monoisotópica: 148.088815002g/mol
  • Contagem de átomos isótopos: 0
  • Contagem de dadores de ligações de hidrogénio: 1
  • Contagem de aceitadores de ligações de hidrogénio: 1
  • Contagem de Átomos Pesados: 11
  • Contagem de Ligações Rotativas: 3
  • Complexidade: 114
  • Contagem de Unidades Ligadas Covalentemente: 1
  • Contagem de Estereocentros Átomos Definidos: 0
  • Contagem de Estereocentros Átomos Indefinidos: 1
  • Contagem de Stereocenters de Obrigações Definidas: 0
  • Contagem de Stereocenters Indefined Bond: 0
  • Carga de Superfície: 0
  • XLogP3: 2.2
  • Superfície polar topológica: 20.2
  • Contagem de Tautomeros: nothing

Propriedades Experimentais

  • Cor/Forma: Not determined
  • Densidade: 0.992 g/mL at 25 °C(lit.)
  • Ponto de ebulição: 234 °C(lit.)
  • Ponto de Flash: Fahrenheit: 215.6 ° f < br / > Celsius: 102 ° C < br / >
  • Índice de Refracção: n20/D 1.53(lit.)
  • PSA: 20.23000
  • LogP: 2.29610
  • Solubilidade: Not determined

4-Phenyl-1-buten-4-ol Informações de segurança

  • Símbolo: GHS07
  • Palavra de Sinal:Warning
  • Declaração de perigo: H302
  • Número de transporte de matérias perigosas:NONH for all modes of transport
  • WGK Alemanha:2

4-Phenyl-1-buten-4-ol Dados aduaneiros

  • CÓDIGO SH:2906299090
  • Dados aduaneiros:

    China Customs Code:

    2906299090

    Overview:

    2906299090 Other aromatic alcohols. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2906299090 other aromatic alcohols.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:5.5%.General tariff:30.0%

4-Phenyl-1-buten-4-ol Preçomais >>

Empresa No. Nome do Produto Cas No. Pureza Especificação Preço Tempo de actualização Inquérito
SHANG HAI XIAN DING Biotechnology Co., Ltd.
WI222-1g
4-Phenyl-1-buten-4-ol
936-58-3 97.0%(GC)
1g
¥391.0 2022-06-10
Enamine
EN300-106199-0.5g
1-phenylbut-3-en-1-ol
936-58-3 95%
0.5g
$24.0 2023-10-28
Enamine
EN300-106199-1.0g
1-phenylbut-3-en-1-ol
936-58-3 95%
1g
$30.0 2023-06-10
SHENG KE LU SI SHENG WU JI SHU
sc-252192-5 g
1-Phenyl-3-buten-1-ol,
936-58-3
5g
¥647.00 2023-07-11
abcr
AB348629-25g
4-Phenyl-1-buten-4-ol, 97%; .
936-58-3 97%
25g
€323.00 2025-02-22
abcr
AB348629-25 g
4-Phenyl-1-buten-4-ol, 97%; .
936-58-3 97%
25g
€361.00 2023-06-20
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
X72635-1g
1-PHENYL-3-BUTEN-1-OL
936-58-3 ≥97%
1g
¥308.0 2023-09-05
Enamine
EN300-106199-0.1g
1-phenylbut-3-en-1-ol
936-58-3 95%
0.1g
$19.0 2023-10-28
Enamine
EN300-106199-5.0g
1-phenylbut-3-en-1-ol
936-58-3 95%
5g
$70.0 2023-06-10
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
P160315-1g
4-Phenyl-1-buten-4-ol
936-58-3 97%
1g
¥260.90 2023-09-01

4-Phenyl-1-buten-4-ol Método de produção

Método de produção 1

Condições de reacção
1.1 Reagents: Magnesium ,  Iodine Solvents: Tetrahydrofuran ,  Water
Referência
Magnesium-Mediated Carbon-Carbon Bond Formation in Aqueous Media: Barbier-Grignard Allylation and Pinacol Coupling of Aldehydes
Zhang, Wen-Chun; Li, Chao-Jun, Journal of Organic Chemistry, 1999, 64(9), 3230-3236

Método de produção 2

Condições de reacção
1.1 Solvents: Diethyl ether ;  10 min, 0 °C; 2 - 3 h, 0 °C
1.2 Reagents: Ammonium chloride Solvents: Water ;  10 min, 0 °C
Referência
Double Prins Cyclisation Enabled Rapid Access to α,ω-Hydroxytetrahydropyrans
Trevorrow, Jonathan; O'Kearney-McMullan, Anne; Miller Potucka, Lucie ; Dobbs, Adrian P., European Journal of Organic Chemistry, 2022, 2022(40),

Método de produção 3

Condições de reacção
1.1 Reagents: Stannous chloride Solvents: Water ;  10 h, rt
Referência
A recyclable electrochemical allylation in water
Zha, Zhenggen; Hui, Ailing; Zhou, Yuqing; Miao, Qian; Wang, Zhiyong; et al, Organic Letters, 2005, 7(10), 1903-1905

Método de produção 4

Condições de reacção
1.1 Reagents: Tin Catalysts: Ammonium nitrate ,  Silver nitrate Solvents: Water ;  3 h, rt
Referência
Silver-tin mediated allylations in aqueous media
Andreiadis, Eugen; Marton, George; Marton, Anca, Revue Roumaine de Chimie, 2006, 51(7-8), 629-634

Método de produção 5

Condições de reacção
1.1 Reagents: Zinc Solvents: Tetrahydrofuran ;  4 h, rt
Referência
Bronsted Acid-Mediated Domino One-Pot Dual C-C Bond Formation: Chemoselective Synthesis of Fused Tricyclic Ketones
Niharika, Pedireddi; Ramulu, Bokka Venkat; Satyanarayana, Gedu, ACS Omega, 2018, 3(1), 218-228

Método de produção 6

Condições de reacção
1.1 Catalysts: Tetraphenylporphyrin ,  Palladium diacetate Solvents: Water ;  30 min, rt
1.2 Reagents: Indium bromide (InBr) ;  4.5 h, rt
Referência
Investigation of the aqueous transmetalation of π-allylpalladium with indium salt: the use of the Pd(OAc)2-TPPTS catalyst
Fontana, Gianfranco; Lubineau, Andre; Scherrmann, Marie-Christine, Organic & Biomolecular Chemistry, 2005, 3(8), 1375-1380

Método de produção 7

Condições de reacção
1.1 Reagents: Tin Solvents: Water ;  6 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  rt
Referência
Barbier-type reaction mediated with tin nano-particles in water
Zha, Zhenggen; Qiao, Shu; Jiang, Jiaoyang; Wang, Yusong; Miao, Qian; et al, Tetrahedron, 2005, 61(9), 2521-2527

Método de produção 8

Condições de reacção
1.1 Solvents: Diethyl ether ;  0 °C; rt
1.2 Reagents: Ammonium chloride Solvents: Water ;  rt
Referência
Copper-Catalyzed One-Pot Borylative Aldolisation β-Fluoride Elimination for the Formal Addition of Acrylates to Carbonyl Moieties
Rasson, Corentin; Stouse, Adrien; Boreux, Arnaud; Cirriez, Virginie; Riant, Olivier, Chemistry - A European Journal, 2018, 24(37), 9234-9237

Método de produção 9

Condições de reacção
1.1 Catalysts: 10H,12H-[2,1]Benzazastibolo[1,2-a][2,1]benzazastibolium, 11-methyl-, hexafluorop… ;  5 min, rt
1.2 3 h, 25 °C
Referência
Organoantimony ionic compound containing bridge-type nitrogen atom ligand, its preparation process and application
, China, , ,

Método de produção 10

Condições de reacção
1.1 Reagents: Indium Solvents: Dimethylformamide ;  5 - 30 min, 40 - 50 °C
Referência
Granular indium Barbier allylation of carbonyl compounds: a more economical protocol
Preite, Marcelo D.; Perez-Carvajal, Andres, Synlett, 2006, (19), 3337-3339

Método de produção 11

Condições de reacção
1.1 Solvents: Diethyl ether ;  0 °C → rt
Referência
Total synthesis of (+/-)-diospongin A via Prins reaction
Hiebel, Marie-Aude; Pelotier, Beatrice; Piva, Olivier, Tetrahedron, 2007, 63(33), 7874-7878

Método de produção 12

Condições de reacção
1.1 Reagents: Triethylamine ,  Carbon monoxide Catalysts: Ruthenium trichloride Solvents: 1,4-Dioxane ,  Water ;  18 h, 90 psi, 70 °C
Referência
Catalytic Nucleophilic Allylation Driven by the Water-Gas Shift Reaction
Denmark, Scott E. ; Matesich, Zachery D.; Nguyen, Son T.; Milicevic Sephton, Selena, Journal of Organic Chemistry, 2018, 83(1), 23-48

Método de produção 13

Condições de reacção
1.1 Reagents: Tin Solvents: 1-Butyl-3-methylimidazolium tetrafluoroborate ;  24 h, rt
Referência
Tin mediated Barbier type allylation in ionic liquids
Slaton, Rahiem; Petrone, Adam; Manchanayakage, Renuka, Tetrahedron Letters, 2011, 52(39), 5073-5076

Método de produção 14

Condições de reacção
1.1 Catalysts: Dinaphtho[2,1-d:1′,2′-f][1,3,2]dioxaphosphepin, 4-hydroxy-2,6-bis[2,4,6-tris(1-m… Solvents: Toluene ;  rt
Referência
Bi(cyclopentyl)diol-Derived Boronates in Highly Enantioselective Chiral Phosphoric Acid-Catalyzed Allylation, Propargylation, and Crotylation of Aldehydes
Yuan, Jinping; Jain, Pankaj; Antilla, Jon C., Journal of Organic Chemistry, 2020, 85(20), 12988-13003

Método de produção 15

Condições de reacção
1.1 Solvents: Chloroform ;  reflux
Referência
Triethylammonium bis(catecholato)allylsiliconate
Hosomi, Akira; Miura, Katsukiyo, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2001, 1, 1-2

Método de produção 16

Condições de reacção
1.1 Solvents: Tetrahydrofuran
Referência
Palladium(0)-mediated cyclization-coupling of β,γ-unsaturated oximes and aryl iodides
Mikesell, Joshua; Mosher, Michael D., Tetrahedron Letters, 2016, 57(9), 1011-1013

Método de produção 17

Condições de reacção
1.1 Reagents: Aluminum Catalysts: Indium trichloride Solvents: Water ,  1-Butyl-3-methylimidazolium hexafluorophosphate ;  30 min, rt
Referência
Ionic liquid-accelerated allylation of carbonyl compounds with a catalytic amount of indium generated from in situ reduction of InCl3 with aluminum
Hirashita, Tsunchisa; Sato, Yuki; Yamada, Dai; Takahashi, Fusako; Araki, Shuki, Chemistry Letters, 2011, 40(5), 506-507

Método de produção 18

Condições de reacção
1.1 Catalysts: 10H,12H-[2,1]Benzazabismolo[1,2-a][2,1]benzazabismolium, 1,2,3,4,6,7,8,11-octame… ;  5 min, rt
1.2 3 h, 25 °C
Referência
Organic bismuth ion compounds containing bridging nitrogen ligand, their preparation method and application as catalyst in allylation of aldehyde
, China, , ,

Método de produção 19

Condições de reacção
1.1 Reagents: Magnesium Solvents: Tetrahydrofuran ,  Water
1.2 Reagents: Hydrochloric acid Solvents: Water
Referência
Unexpected Barbier-Grignard Allylation of Aldehydes with Magnesium in Water
Li, Chao-Jun; Zhang, Wen-Chun, Journal of the American Chemical Society, 1998, 120(35), 9102-9103

Método de produção 20

Condições de reacção
1.1 Reagents: Zinc Solvents: Tetrahydrofuran ;  cooled; 1 h, cooled
1.2 Solvents: Tetrahydrofuran ;  cooled; 1.5 h, cooled
Referência
Synthesis of 4-aminotetrahydropyran scaffolds for drug discovery
Nortcliffe, Andrew; Milne, Gavin D. S.; Hamza, Daniel; Moody, Christopher J., Bioorganic & Medicinal Chemistry, 2017, 25(7), 2218-2225

4-Phenyl-1-buten-4-ol Raw materials

4-Phenyl-1-buten-4-ol Preparation Products

Fornecedores recomendados
Amadis Chemical Company Limited
(CAS:936-58-3)4-Phenyl-1-buten-4-ol
A844667
Pureza:99%
Quantidade:25g
Preço ($):233.0